molecular formula C5H14N2S2 B1582315 Ammonium diethyldithiocarbamate CAS No. 21124-33-4

Ammonium diethyldithiocarbamate

Cat. No. B1582315
CAS RN: 21124-33-4
M. Wt: 166.3 g/mol
InChI Key: JSYCNFYVINPILE-UHFFFAOYSA-N
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Description

Ammonium diethyldithiocarbamate is an organic compound with the linear formula (C2H5)2NC(S)SSNH4 . It is also known as Diethyldithiocarbamic acid ammonium salt . The CAS Number is 21124-33-4 .


Synthesis Analysis

Dithiocarbamates are formed from the exothermic reaction between carbon disulphide and either a primary or secondary amine in the presence of a base . The base can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The general method of preparation is called one-pot synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 166.31 . The SMILES string is N.CCN(CC)C(S)=S .


Chemical Reactions Analysis

This compound is involved in reactions with copper acetylacetonato complex . It is also used in the synthesis of Dithiocarbamate .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 80 °C (dec.) (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Wastewater Treatment and Metal Recovery

  • Copper-Electroplating Wastewater Treatment : Sodium diethyldithiocarbamate (DDTC) has been used as a trapping agent in conjunction with poly-ferric sulphate and polyacrylamide flocculants for the treatment of copper-electroplating wastewater. This method showed high efficiency in copper removal (over 99.6%) and clarified the effect of various factors such as the amount of complex copper and the dosage of DDTC (Yijiu Li et al., 2000).

Analytical Chemistry

  • Polarographic Determination : Diethyldithiocarbamate (Et2DTC) in combination with cobalt forms prewaves in ammonia buffer, which are useful for analytical purposes in the determination of Et2DTC with high sensitivity. This method has been employed for polarographic analysis (N. Spǎtaru & A. Calusaru, 1995).
  • Spectrophotometric Determination of Copper : The diethyldithiocarbamate reaction for copper has been studied for the spectrophotometric determination of copper, especially in microgram ranges. This method is part of a program for analyzing beryllium compounds (T. Ovenston & C. A. Parker, 1950).

Environmental Applications

  • Inhibition of Soil Nitrification : Metal diethyldithiocarbamates, including those of Zn, Mn, Fe, and Cr, have been shown to inhibit biological oxidation of ammonium (nitrification) in soil, which is crucial for fertilizer use efficiency and nitrogen loss prevention (A. Arora et al., 2003).

Industrial Applications

  • Solubility in Supercritical Carbon Dioxide : The solubility of diethylammonium diethyldithiocarbamate in supercritical carbon dioxide, which is used as a chelating agent, has been researched. This study offers insights into the properties and potential applications of this compound in industrial processes (Tao Wang & Hongbing Wang, 2003).

Mechanism of Action

Target of Action

Ammonium diethyldithiocarbamate is a versatile compound with a wide range of applications. It has been used in various studies, including those aimed at detecting vascular O2- production in intact aortic segments . The primary targets of this compound are metal ions, with which it forms chelate complexes .

Mode of Action

This compound interacts with its targets, primarily metal ions, by forming chelate complexes . This interaction results in changes in the biochemical properties of the target, which can be used for various applications, such as the detection of vascular O2- production .

Biochemical Pathways

This compound affects the biochemical pathways involving metal ions. By forming chelate complexes with these ions, it alters their biochemical properties and influences the downstream effects of these pathways .

Pharmacokinetics

It is known that the compound is produced by the reaction of ammonia and carbon disulphide . It is unstable and decomposes to thiocyanic acid and hydrogen sulphide .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, in studies aimed at detecting vascular O2- production, the compound’s interaction with metal ions allows for the detection of this biochemical process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose on long standing in alkali . Therefore, the pH of the environment can significantly impact the compound’s stability and efficacy.

Safety and Hazards

Ammonium diethyldithiocarbamate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, minimize dust generation and accumulation, and wash hands before breaks and immediately after handling the product .

Biochemical Analysis

Biochemical Properties

Ammonium diethyldithiocarbamate plays a crucial role in biochemical reactions, primarily due to its metal-chelating properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit superoxide dismutase (SOD) by chelating with intracellular copper ions (Cu2+) . This interaction leads to the inhibition of the enzyme’s activity, affecting the cellular oxidative stress response. Additionally, this compound can form complexes with other metals such as zinc and iron, influencing various biochemical pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in fibroblast V79 cells, this compound induces oxidative stress by increasing protein carbonyl content and lipid peroxidation . This compound also affects the levels of intracellular glutathione (GSH), leading to changes in the redox state of the cell . These alterations can trigger apoptosis and other cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with metal ions and inhibit enzyme activity. By chelating copper ions, it inhibits superoxide dismutase (SOD), leading to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively chelate metal ions and inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, its interaction with copper ions can affect the activity of enzymes involved in oxidative stress response and energy metabolism . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its metal-chelating properties facilitate its transport across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within the cell can influence its localization and activity, affecting various biochemical processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its ability to chelate metal ions can lead to its accumulation in organelles such as mitochondria and lysosomes, where it can exert its effects on cellular function .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ammonium diethyldithiocarbamate can be achieved through the reaction of diethyldithiocarbamate with ammonium chloride.", "Starting Materials": [ "Diethyldithiocarbamate", "Ammonium chloride" ], "Reaction": [ "Add diethyldithiocarbamate to a solution of ammonium chloride in water", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water to remove any impurities", "Dry the product under vacuum to obtain Ammonium diethyldithiocarbamate as a white crystalline solid" ] }

CAS RN

21124-33-4

Molecular Formula

C5H14N2S2

Molecular Weight

166.3 g/mol

IUPAC Name

azanium;N,N-diethylcarbamodithioate

InChI

InChI=1S/C5H11NS2.H3N/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);1H3

InChI Key

JSYCNFYVINPILE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)S.N

Canonical SMILES

CCN(CC)C(=S)[S-].[NH4+]

Other CAS RN

21124-33-4

Pictograms

Irritant

Related CAS

147-84-2 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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